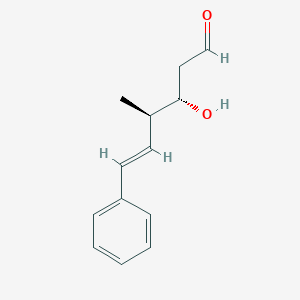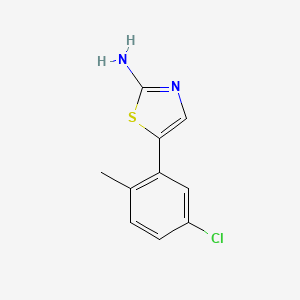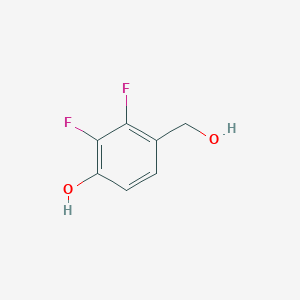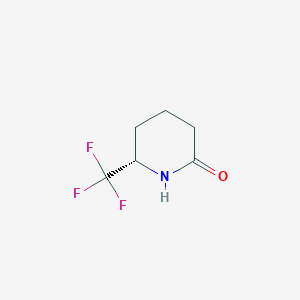
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a hydroxyl group, a methyl group, and a phenyl group attached to a hexenal backbone, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by stereoselective reduction and oxidation steps to achieve the desired configuration and functional groups. Reaction conditions often involve the use of catalysts such as bases or acids to facilitate the condensation and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, employing robust catalysts and efficient separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Conditions often involve Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereoselective reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in various biochemical reactions. The phenyl group can interact with aromatic receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enone: Similar structure but with a ketone group instead of an aldehyde.
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and phenyl groups attached to a hexenal backbone makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(E,3S,4R)-3-hydroxy-4-methyl-6-phenylhex-5-enal |
InChI |
InChI=1S/C13H16O2/c1-11(13(15)9-10-14)7-8-12-5-3-2-4-6-12/h2-8,10-11,13,15H,9H2,1H3/b8-7+/t11-,13+/m1/s1 |
Clé InChI |
OMUXWFALELSRNZ-HOVLTTNMSA-N |
SMILES isomérique |
C[C@H](/C=C/C1=CC=CC=C1)[C@H](CC=O)O |
SMILES canonique |
CC(C=CC1=CC=CC=C1)C(CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14025921.png)


![4-[5-amino-4-benzoyl-3-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]benzamide](/img/structure/B14025943.png)




![(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL](/img/structure/B14025981.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
![6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B14026005.png)

![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)

